Secobarbital-d5

Description

Foundational Principles of Stable Isotope Labeling for Analytical Accuracy and Precision

The utility of stable isotope labeling in enhancing analytical accuracy and precision is grounded in several foundational principles. A core concept is that isotopically labeled molecules are chemically equivalent to their unlabeled counterparts. metwarebio.com They share the same electronic configurations and, therefore, exhibit identical chemical reactivity and biochemical properties. nih.govmetwarebio.com This ensures that the labeled compound behaves identically to the target analyte during sample preparation, chromatography, and ionization.

Another key principle is physical detectability based on mass differences. metwarebio.com Analytical instruments, particularly mass spectrometers, can easily differentiate between the labeled compound (the internal standard) and the unlabeled analyte of interest due to their mass-to-charge ratio difference. wikipedia.orgmetwarebio.com This distinction is crucial for accurate measurement. clearsynth.com

Finally, the principle of isotope dilution is fundamental to quantitative analysis. metwarebio.com By adding a known quantity of a stable isotope-labeled standard to a sample, the concentration of the natural, unlabeled analyte can be determined with high accuracy. clearsynth.com The ratio of the labeled to the unlabeled compound is measured, which corrects for variations that can occur during the analytical process, such as sample loss during extraction or fluctuations in instrument response. scispace.com

Strategic Role of Deuterated Analogs as Internal Standards in Quantitative Analysis

In quantitative analysis, particularly in chromatography coupled with mass spectrometry (LC-MS), an internal standard is essential to correct for variability throughout the analytical procedure. scispace.com Deuterated analogs—compounds where one or more hydrogen atoms have been replaced by deuterium (B1214612)—are considered the "gold standard" for use as internal standards. wisdomlib.orgresearchgate.net

The strategic value of deuterated internal standards lies in their ability to closely mimic the analyte of interest. researchgate.net They typically co-elute with the unlabeled analyte during chromatographic separation and exhibit similar ionization efficiency in the mass spectrometer's ion source. kcasbio.com This co-elution is critical for compensating for "matrix effects," where other components in a complex sample (like plasma or urine) can suppress or enhance the ionization of the target analyte, leading to inaccurate results. clearsynth.comkcasbio.com By tracking the signal of the deuterated internal standard, which is affected by the matrix in the same way as the analyte, a reliable correction can be made, ensuring precise and accurate quantification. clearsynth.comkcasbio.com The use of deuterated standards is a key component in developing robust and reliable analytical methods. clearsynth.com

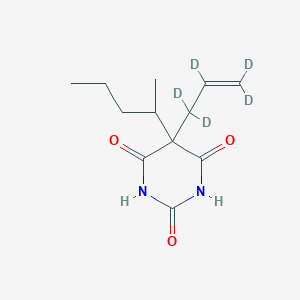

Overview of Secobarbital-d5 within the Landscape of Deuterated Barbiturate (B1230296) Standards

Secobarbital is a barbiturate derivative that acts as a central nervous system depressant. nih.govlagunatreatment.com For its accurate quantification in biological samples—a critical task in forensic analysis, clinical toxicology, and pain prescription monitoring—a reliable internal standard is required. cerilliant.com this compound is the deuterated analog of secobarbital, designed specifically for this purpose. cerilliant.comcaymanchem.com

In this compound, five hydrogen atoms in the secobarbital molecule have been replaced with deuterium atoms. caymanchem.com This mass shift allows it to be distinguished from native secobarbital by a mass spectrometer, while its chemical structure ensures it behaves almost identically during analytical procedures. researchgate.netdntb.gov.ua It is employed as an internal standard in isotope dilution methods using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) for the quantitative analysis of secobarbital in various matrices such as urine, serum, and plasma. cerilliant.comcaymanchem.com As a certified reference material (CRM), this compound provides a high degree of accuracy and metrological traceability for analytical measurements. caymanchem.com

Data Tables

Table 1: Properties of this compound

| Property | Value |

|---|---|

| Formal Name | 5-(1-methylbutyl)-5-(2-propenyl-1,1,2,3,3-d5)-2,4,6(1H,3H,5H)-pyrimidinetrione |

| CAS Number | 145243-97-6 |

| Molecular Formula | C₁₂H₁₃D₅N₂O₃ |

| Molecular Weight | 243.3 g/mol |

Source: Cayman Chemical caymanchem.com

Table 2: Applications of this compound

| Application Area | Technique(s) | Purpose |

|---|---|---|

| Forensic Analysis | GC/MS, LC/MS | Quantification of secobarbital in post-mortem or criminal investigation samples. |

| Clinical Toxicology | GC/MS, LC/MS | Measurement of secobarbital levels for diagnostic and treatment purposes. |

| Urine Drug Testing | GC/MS, LC/MS | Monitoring for the presence and concentration of secobarbital. |

| Pain Prescription Monitoring | GC/MS, LC/MS | Ensuring compliance and therapeutic levels of prescribed secobarbital. |

Source: Cerilliant cerilliant.com, Cayman Chemical caymanchem.com

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-(1,1,2,3,3-pentadeuterioprop-2-enyl)-5-pentan-2-yl-1,3-diazinane-2,4,6-trione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O3/c1-4-6-8(3)12(7-5-2)9(15)13-11(17)14-10(12)16/h5,8H,2,4,6-7H2,1,3H3,(H2,13,14,15,16,17)/i2D2,5D,7D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQPKPCNLIDLUMF-HHEIPOTRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C)C1(C(=O)NC(=O)NC1=O)CC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C(=C([2H])C([2H])([2H])C1(C(=O)NC(=O)NC1=O)C(C)CCC)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201345209 | |

| Record name | Secobarbital-d5 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201345209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

145243-97-6, 130221-73-7 | |

| Record name | Secobarbital, (2-propenyl-1,1,2,3,3-d5)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0145243976 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Secobarbital-d5 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201345209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Secobarbital-d5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 145243-97-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SECOBARBITAL, (2-PROPENYL-1,1,2,3,3-D5)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FUM3HFV4F8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Chemical Synthesis and Comprehensive Isotopic Characterization of Secobarbital D5

Methodologies for Deuterium (B1214612) Incorporation into Complex Organic Molecules

The synthesis of Secobarbital-d5, or other deuterated organic molecules, can be broadly approached in two ways: by constructing the molecule from deuterated starting materials (de novo synthesis) or by exchanging hydrogen atoms for deuterium on the already formed molecule or a late-stage precursor. nih.gov

A common and precise method for synthesizing deuterated compounds involves a multi-step process that builds the final molecule from smaller, isotopically labeled precursors. For this compound, a plausible synthetic route would adapt the classical synthesis of barbiturates, which involves the condensation of a disubstituted malonic ester with urea (B33335). mdpi.com

The key step is the introduction of deuterium at the desired positions in a precursor molecule. Since Secobarbital has two substituents at the C-5 position of the barbituric acid ring—an allyl group and a 1-methylbutyl (or sec-pentyl) group—the deuteration is typically targeted at one of these side chains. nih.govnih.gov The "d5" designation commonly refers to the deuteration of the allyl group.

A potential direct synthetic pathway is outlined below:

Preparation of Deuterated Allyl Bromide (C₃H₂D₃Br): A deuterated propenyl precursor can be reduced using a deuterium source to yield deuterated allyl alcohol, which is then converted to deuterated allyl bromide.

Synthesis of Deuterated Diethyl Allylmalonate: Diethyl malonate is first alkylated with the deuterated allyl bromide using a base such as sodium ethoxide.

Introduction of the Second Substituent: The resulting deuterated diethyl allylmalonate is then alkylated with 2-bromopentane (B28208) to introduce the 1-methylbutyl group.

Ring Closure (Condensation): The final step is the condensation of the disubstituted malonic ester with urea in the presence of a strong base like sodium ethoxide to form the barbiturate (B1230296) ring, yielding this compound.

This bottom-up approach offers excellent control over the specific location and number of incorporated deuterium atoms, leading to high isotopic enrichment. nih.gov

Deuterium exchange reactions offer an alternative route where hydrogen atoms on a pre-existing molecule are swapped for deuterium. This is often achieved using a deuterium source like heavy water (D₂O) and frequently requires a catalyst. acs.org

For this compound, a late-stage deuteration could target the allylic C-H bonds, which are known to be more reactive than standard sp³ C-H bonds. acs.orgwikipedia.org Transition-metal catalysis or carbene-catalyzed methods can facilitate the exchange of hydrogens on the allyl group of secobarbital or a suitable precursor with deuterium from D₂O. acs.org While potentially more step-economical than de novo synthesis, these methods can sometimes pose challenges in achieving complete and site-specific deuteration without affecting other parts of the molecule. researchgate.net

Rigorous Assessment of Isotopic Purity and Positional Localization

The utility of a deuterated standard is critically dependent on its isotopic purity and the precise location of the deuterium labels. Isotopic purity refers to the percentage of molecules in a sample that contain the desired number of deuterium atoms.

This assessment is primarily conducted using mass spectrometry. nih.gov By analyzing the molecular ion cluster of the compound, the relative abundance of the non-deuterated (d0) and partially deuterated species (d1, d2, etc.) can be determined alongside the target d5 isotopologue. The isotopic enrichment is then calculated from this distribution. github.com For example, a high-purity this compound standard should exhibit a dominant peak for the d5 species with minimal contributions from d0 to d4 signals. nih.govresearchgate.net

The following interactive table illustrates a hypothetical mass spectrometry result for a sample of this compound, from which isotopic purity can be determined.

Advanced Spectroscopic and Chromatographic Characterization Techniques

A combination of advanced spectroscopic and chromatographic methods is essential to confirm the chemical structure, molecular integrity, and isotopic labeling of this compound.

NMR spectroscopy is a powerful, non-destructive technique for confirming the exact position of deuterium atoms within the molecule.

¹H NMR (Proton NMR): In the ¹H NMR spectrum of unlabeled secobarbital, signals corresponding to the protons on the allyl group would be clearly visible in the vinyl (5.0-6.0 ppm) and allylic (approx. 2.6 ppm) regions. chemicalbook.com For this compound, the complete absence or significant reduction of these signals provides strong evidence of successful deuteration at the allyl position.

²H NMR (Deuterium NMR): This technique directly observes the deuterium nuclei. wikipedia.org A ²H NMR spectrum of this compound would show signals at chemical shifts corresponding to the positions where deuterium has been incorporated, confirming the location of the labels. wikipedia.org

¹³C NMR and 2D NMR: ¹³C NMR can show changes in the signals for carbons attached to deuterium due to isotopic effects and changes in splitting patterns. Advanced two-dimensional (2D) NMR techniques like Heteronuclear Single Quantum Coherence (HSQC) can be used to correlate proton or deuterium signals with their directly attached carbon atoms, providing unambiguous confirmation of the deuteration sites. wikipedia.orghuji.ac.il

The table below shows the expected ¹H NMR chemical shifts for the key protons in secobarbital, which would be absent in the spectrum of this compound if deuteration occurred at the allyl group.

High-Resolution Mass Spectrometry (HRMS) is indispensable for the characterization of deuterated compounds.

Isotopic Abundance: As mentioned in section 2.2, HRMS is the primary tool for quantifying isotopic purity. By resolving the different isotopologues (molecules differing only in their isotopic composition), it allows for the calculation of the percentage of the desired d5 species. nih.gov

Fragmentation Analysis: The fragmentation pattern of this compound in the mass spectrometer can also provide structural information. researchgate.netkyushu-u.ac.jpnih.gov Comparing the fragmentation of the deuterated compound to its non-deuterated analog can help confirm the location of the deuterium labels, as fragments containing the deuterated moiety will be shifted by the appropriate mass units. calstate.eduresearchgate.net

The following table compares the theoretical exact mass of unlabeled Secobarbital with that of this compound.

Advanced Analytical Methodologies Utilizing Secobarbital D5 As an Internal Standard

Optimization of Chromatographic and Mass Spectrometric Parameters

Analytical Sensitivity and Limit of Quantification Considerations

The implementation of Secobarbital-d5 as an internal standard significantly contributes to achieving high analytical sensitivity and low limits of quantification (LOQ) in LC-MS/MS methods. These sensitive methods are essential for detecting and quantifying analytes at trace levels commonly found in biological samples.

Table 1: Representative Limits of Quantification (LOQ) for Secobarbital and Related Barbiturates

| Analyte | Matrix | LOQ Range (ng/mL or ng/mg) | Reference |

| Secobarbital | Urine | 5 ng/mL | thermofisher.com |

| Barbiturates | Horse Plasma | 0.01–2.5 ng/mL | oup.comoup.com |

| Phenobarbital | Hair | 0.25 ng/mg | researchgate.net |

| Barbiturates | Urine | < 100 ng/mL | tiaft.org |

Quality Control and Assurance in Quantitative Bioanalysis

Robust quality control (QC) and quality assurance (QA) measures are paramount in quantitative bioanalysis to ensure the reliability, accuracy, and reproducibility of results. This compound is integral to these processes, particularly in method validation and routine sample analysis.

Calibration Curves and QC Samples: this compound is used in the preparation of calibration standards and quality control (QC) samples. Calibration curves are constructed by plotting the ratio of the analyte's peak area to the internal standard's peak area against known analyte concentrations. The linearity and accuracy of these curves are assessed using this compound. ojp.govthermofisher.comeurisotop.comcalstate.edu QC samples, prepared at low, medium, and high concentrations, are analyzed alongside unknown samples to monitor the performance of the analytical run. Acceptance criteria for QC samples, typically within ±15% or ±20% of the nominal concentration, are established to ensure the validity of the data. thermofisher.comnii.ac.jp

Method Validation: The use of this compound as an IS is critical for validating key performance parameters of bioanalytical methods, including:

Accuracy: The closeness of measured values to the true concentration. thermofisher.comresearchgate.nettiaft.orgnii.ac.jp

Precision: The degree of agreement among individual measurements (intra-day and inter-day). thermofisher.comresearchgate.nettiaft.orgnii.ac.jp

Linearity: The range over which the method provides a proportional response to analyte concentration. ojp.govthermofisher.comresearchgate.netcalstate.edu

Recovery: The efficiency of the extraction process for both the analyte and the internal standard. virginia.govtiaft.orgresearchgate.netresearchgate.net

Matrix Effects: this compound helps to compensate for ion suppression or enhancement caused by co-eluting matrix components, thereby improving the accuracy of quantification. thermofisher.comeurisotop.comomicsonline.org

Table 2: Representative Precision and Accuracy Data from Bioanalytical Methods Using this compound

| Precision/Accuracy Metric | Typical Range (%) | Reference |

| Intra-day Precision (%RSD) | < 10% | thermofisher.com |

| Inter-day Precision (%RSD) | < 10% | thermofisher.com |

| Intra-day Accuracy (% Bias) | 1.1–14% | nii.ac.jp |

| Inter-day Accuracy (% Bias) | 5.1–15% | nii.ac.jp |

| Intra-day Precision | 1.6–8.6% | oup.comoup.com |

| Intra-day Accuracy | 96–106% | oup.comoup.com |

| Inter-day Precision | 2.6–8.9% | oup.comoup.com |

| Inter-day Accuracy | 96–106% | oup.comoup.com |

These QC/QA measures, underpinned by the reliable performance of this compound as an internal standard, ensure that analytical results are defensible and meet the stringent requirements of forensic and clinical laboratories.

Application of Secobarbital D5 in Fundamental Drug Metabolism Research

Elucidation of Metabolic Pathways of Secobarbital through Isotopic Labeling

Isotopic labeling is a definitive method for tracking a molecule's journey through complex biological systems. nih.gov The mass difference introduced by the deuterium (B1214612) atoms in Secobarbital-d5 allows for its unambiguous detection and differentiation from its non-labeled counterpart and endogenous molecules using mass spectrometry. This is crucial for accurately mapping the metabolic pathways of secobarbital. nih.gov

In vitro models that replicate the metabolic environment of the liver are essential for early-stage drug discovery. escientificpublishers.com The two most common systems are liver microsomes and hepatocytes. dls.com Microsomes are vesicles of the endoplasmic reticulum that contain a high concentration of Phase I drug-metabolizing enzymes, such as the Cytochrome P450 (CYP) superfamily. creative-biolabs.com Hepatocytes, being primary liver cells, contain the full complement of both Phase I and Phase II metabolic enzymes and are considered the gold standard for in vitro metabolism studies. nih.govmdpi.com

In a typical study, Secobarbital and this compound are incubated with human liver microsomes or hepatocytes. eurofinsdiscovery.com The rate at which the parent compound disappears over time provides a measure of its metabolic stability, often expressed as an in vitro half-life (t½) and intrinsic clearance (CLint). researchgate.netxenotech.com A compound with high metabolic stability (longer half-life) is cleared more slowly from the body. researchgate.net By analyzing the incubation mixture with liquid chromatography-mass spectrometry (LC-MS), researchers can identify the metabolites formed. The deuterium label in this compound creates a characteristic mass shift in its metabolites, making them easy to identify and distinguish from potential artifacts. escientificpublishers.com

Table 1: Illustrative Metabolic Stability of Secobarbital in Human Liver Microsomes This table presents representative data to illustrate the concept of metabolic stability assessment. Actual values can vary based on experimental conditions.

| Compound | Incubation Time (min) | % Parent Remaining | In Vitro t½ (min) | Intrinsic Clearance (µL/min/mg protein) |

|---|---|---|---|---|

| Secobarbital | 0 | 100 | 25 | 27.7 |

| 5 | 87 | |||

| 15 | 65 | |||

| 30 | 41 |

Drug metabolism is broadly categorized into two phases. fiveable.me Phase I reactions involve oxidation, reduction, or hydrolysis, which typically introduce or unmask a functional group on the drug molecule. youtube.com These reactions are primarily catalyzed by CYP enzymes. mdpi.com For secobarbital, the major Phase I metabolic pathways involve oxidation of its two side chains: the allyl group and the 1-methylbutyl group. nih.gov Key oxidative transformations include:

Hydroxylation: The addition of a hydroxyl (-OH) group, primarily on the 1-methylbutyl side chain, to form hydroxysecobarbital. nih.gov

Epoxidation: Oxidation of the allyl side chain to form an epoxide, which is then hydrolyzed to a diol, known as secodiol [5-(2',3'-dihydroxypropyl)-5-(l'-methylbutyl)barbituric acid]. nih.govannualreviews.org

Deallylation: Removal of the allyl group has also been reported as a minor pathway. annualreviews.org

Phase II reactions, or conjugation reactions, involve the attachment of an endogenous molecule (such as glucuronic acid, sulfate, or glutathione) to the functional group introduced during Phase I. fiveable.meyoutube.com This process significantly increases the water solubility of the metabolite, facilitating its excretion from the body. fiveable.me The hydroxylated metabolites of secobarbital, for instance, are known to be excreted in urine as glucuronide conjugates. nih.govwikipedia.org

The use of this compound is instrumental in confirming these pathways. When this compound is metabolized, the resulting hydroxylated or epoxidized metabolites retain the deuterium label, producing a unique mass signature that confirms their origin from the parent drug.

Mechanistic Studies Employing Deuterium Kinetic Isotope Effects (KIE)

Deuterating a drug at a metabolically active site can alter the rate of its metabolism. This phenomenon, known as the deuterium Kinetic Isotope Effect (KIE), is a powerful tool for studying the mechanisms of enzymatic reactions. portico.org

The KIE arises from the difference in zero-point vibrational energy between a carbon-hydrogen (C-H) bond and a carbon-deuterium (C-D) bond. The C-D bond is stronger and vibrates at a lower frequency than a C-H bond, meaning more energy is required to break it. In a chemical reaction where the cleavage of this bond is the slowest, rate-determining step, substituting hydrogen with deuterium will slow down the reaction rate. nih.govnih.gov

In the context of drug metabolism, many Phase I reactions catalyzed by cytochrome P450 enzymes involve the abstraction of a hydrogen atom as the rate-limiting step. nih.gov The magnitude of the KIE (calculated as the ratio of the reaction rate for the non-deuterated compound to the deuterated one, kH/kD) provides insight into the transition state of the reaction. A significant primary KIE (typically >2) is strong evidence that C-H bond cleavage is rate-limiting. nih.gov

By strategically placing deuterium atoms on different positions of the secobarbital molecule, researchers can probe the mechanism of its oxidation. For example, this compound, with deuterium on the allyl side chain, can be used to investigate the rate-limiting step of that chain's oxidation.

To measure the KIE, the rates of metabolism for both secobarbital and this compound are determined in an in vitro system like liver microsomes. By comparing the formation rate of a specific metabolite (e.g., the diol resulting from allyl chain oxidation), the KIE can be calculated. If a significant KIE is observed for this compound, it indicates that the cleavage of a C-H bond on the allyl group is a key, rate-limiting event in that metabolic pathway. This information is invaluable for understanding how the CYP enzyme interacts with its substrate and for predicting how structural modifications might impact the drug's metabolic profile. nih.gov

Table 2: Hypothetical KIE Measurement for Secobarbital Oxidation This table presents a hypothetical but mechanistically plausible example to illustrate the practical assessment of KIE.

| Compound | Position of Label | Metabolic Reaction | Rate of Metabolite Formation (pmol/min/mg) | KIE (kH/kD) | Implication |

|---|---|---|---|---|---|

| Secobarbital | None | Hydroxylation of 1-methylbutyl chain | 150 | - | Baseline Rate |

| Secobarbital-d(x) | 1-methylbutyl chain | Hydroxylation of 1-methylbutyl chain | 30 | 5.0 | C-H bond cleavage is rate-limiting |

Comparative Metabolism Investigations Across Preclinical Models (Non-Human Species)

Before a drug can be tested in humans, its metabolic fate and potential toxicity must be evaluated in preclinical animal models. bioivt.com However, significant species differences often exist in drug metabolism, which can complicate the extrapolation of animal data to humans. patsnap.com For example, the rate and even the primary route of metabolism for a drug can vary between rats, dogs, and humans due to differences in the expression and activity of their respective CYP enzymes. longdom.org

Studies have shown that the metabolism of secobarbital differs between species. For instance, rats have been shown to produce hydroxysecobarbitals as the major metabolites, while humans and dogs also produce significant amounts of secodiol. annualreviews.org Using this compound in parallel incubations with liver microsomes or hepatocytes from different species (e.g., rat, guinea pig, dog, monkey, and human) allows for a precise comparison of metabolic pathways and rates. nih.govnih.gov

By identifying and quantifying the deuterated metabolites formed in each species, researchers can build a comprehensive cross-species metabolic map. This helps in selecting the most appropriate animal model for toxicology studies—one whose metabolic profile most closely resembles that of humans. bioivt.com Furthermore, observing differences in the KIE across species can provide mechanistic insight into why these metabolic differences exist, potentially linking them to subtle variations in the active sites of the dominant CYP enzymes in each species.

Role of Secobarbital D5 in Forensic and Bioanalytical Toxicology Laboratories

Methodological Enhancements in Forensic Drug Analysis

The incorporation of Secobarbital-d5 and other deuterated analogs as internal standards has significantly enhanced the robustness and reliability of forensic drug analysis methods. The use of a stable isotope-labeled internal standard is considered the gold standard in quantitative mass spectrometry as it most effectively compensates for matrix effects—the suppression or enhancement of ionization of an analyte by co-eluting substances from the biological matrix.

Research has demonstrated the superiority of stable isotope-labeled internal standards over structurally similar compounds that are not isotopically labeled. A study comparing the use of ¹³C₄-secobarbital and ²H₅-secobarbital (this compound) as internal standards for the quantitative determination of secobarbital highlighted the critical evaluation required in selecting an appropriate internal standard. nih.gov The study investigated the phenomenon of "cross-contribution," where the isotopic purity of the internal standard and the fragmentation patterns can lead to interference between the analyte and the internal standard signals. While both were effective, the study underscored the importance of careful selection and validation to minimize potential inaccuracies. nih.gov

The development of highly sensitive analytical techniques, such as ultra-high-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS), has further benefited from the use of deuterated internal standards. These methods often require minimal sample preparation, such as a "dilute-and-shoot" approach, where the use of an appropriate internal standard like this compound is essential to control for variability in complex matrices like urine. nih.gov

Interactive Table 2: Validation Data for a Barbiturate (B1230296) Quantitation Method in Blood Using Deuterated Internal Standards

| Analyte | Matrix | Accuracy (%) | Within-Run Precision (%CV) | Recovery (%) |

| Secobarbital | Blank Blood | 91 ± 2 | ≤ 7 | 70 ± 4 |

| Secobarbital | Antemortem Blood | 101 ± 1 | ≤ 7 | 69 ± 5 |

| Secobarbital | Postmortem Blood | 98 ± 2 | ≤ 7 | 65 ± 4 |

| This compound | Blank Blood | - | - | 70 ± 4 |

| This compound | Antemortem Blood | - | - | 63 ± 2 |

| This compound | Postmortem Blood | - | - | 63 ± 5 |

| This table summarizes the accuracy, precision, and recovery data from a method development study for barbiturate quantitation by LC-MS/MS. virginia.gov |

Contribution to Inter-Laboratory Proficiency Testing and Method Harmonization

Proficiency testing is a cornerstone of quality assurance in forensic toxicology laboratories, ensuring that analytical results are accurate, reliable, and comparable across different laboratories. The use of certified reference materials, including deuterated internal standards like this compound, is fundamental to the success of these programs. By providing a common point of reference, these standards help to harmonize analytical methods and reduce inter-laboratory variability.

Furthermore, the validation of analytical methods according to guidelines set by accrediting bodies and standard-setting organizations, such as the ANSI/ASB Standard 036 for Method Validation in Forensic Toxicology, often necessitates the use of internal standards to demonstrate method robustness and accuracy. virginia.gov The successful validation of these methods, which is a prerequisite for laboratory accreditation, underpins the reliability of the data generated for legal and clinical purposes. The consistent performance of methods employing this compound in these rigorous validation processes and, by extension, in proficiency testing, solidifies its importance in promoting high standards in forensic toxicology.

Emerging Research Perspectives and Technological Advancements for Deuterated Compounds

Innovations in Scalable Synthesis of Deuterated Standards

The demand for high-purity, cost-effective deuterated standards like Secobarbital-d5 necessitates continuous innovation in synthetic methodologies. Recent advancements focus on improving efficiency, scalability, and isotopic enrichment.

Catalytic Deuteration and H/D Exchange: New catalytic systems, including those employing transition metals and organocatalysts, are enabling more regioselective and efficient incorporation of deuterium (B1214612). For instance, methods utilizing D₂O as a deuterium source under mild conditions, such as visible light catalysis or metal-catalyzed hydrogen-deuterium exchange (H/D exchange), are becoming more prevalent researchgate.netresearchgate.net. These approaches offer greener and more economical routes to deuterated compounds.

Late-Stage Deuteration: The ability to introduce deuterium into complex molecules at later stages of synthesis is a significant development. This allows for the modification of existing drug candidates or reference standards, such as this compound, without requiring a complete redesign of the synthetic route researchgate.net. Techniques like site-specific deuteration are crucial for creating precise internal standards.

Scalable Production: For compounds like this compound, which are used in forensic toxicology and clinical diagnostics, scalable synthesis is paramount. Research is ongoing to develop robust, high-yield processes that can meet commercial demands while maintaining isotopic purity nih.govnih.gov.

Integration with Automation and High-Throughput Screening Platforms

The integration of deuterated standards into automated workflows and high-throughput screening (HTS) platforms is accelerating research and diagnostics.

Automated Sample Preparation and Analysis: Deuterated internal standards, including this compound, are integral to automated liquid chromatography-tandem mass spectrometry (LC-MS/MS) systems used in bioanalysis sciex.comojp.govoup.comlcms.cz. These standards compensate for matrix effects and sample losses during automated extraction and injection processes, ensuring accurate quantification.

High-Throughput Screening (HTS) in Drug Discovery: In drug discovery, HTS campaigns rely on rapid and accurate measurement of compound activity. Deuterated internal standards are employed in MS-based HTS assays to improve the reliability of results, enabling faster identification of potential drug candidates researchgate.netnih.gov. The use of deuterated standards in conjunction with techniques like RapidFire MS/MS allows for sub-second analysis times, significantly increasing throughput.

Robotic Integration: The development of robotic platforms for sample preparation and analysis, coupled with the use of deuterated internal standards, streamlines workflows in clinical and forensic laboratories, enhancing efficiency and reducing human error researchgate.netnih.gov.

Expansion of Deuterated Internal Standard Applications Beyond Current Paradigms

While this compound is primarily used as an internal standard in forensic and clinical toxicology for the quantification of Secobarbital oup.comlipomed-usa.comcaymanchem.com, the applications of deuterated standards are expanding into new frontiers.

Forensic and Environmental Analysis: Deuterated standards are increasingly utilized in forensic toxicology for the accurate quantification of drugs of abuse and other analytes in complex biological matrices encyclopedia.pubnih.govresearchgate.net. Their application is also growing in environmental monitoring, where they serve as internal standards for trace analysis of pollutants and contaminants.

Drug Metabolism and Pharmacokinetic (DMPK) Studies: Deuterated compounds are invaluable in studying drug metabolism and pharmacokinetics (ADME). By tracing the metabolic fate of a deuterated drug analog, researchers can gain insights into metabolic pathways, deuterium kinetic isotope effects (KIEs), and potential improvements in drug half-life or reduced toxicity nih.govresearchgate.netopenmedscience.comnih.gov. While this compound is an analytical standard, the principles of deuteration are applied to drug candidates themselves to enhance their properties.

Biomarker Discovery and Disease Monitoring: Emerging applications include the use of deuterated compounds as tracers in metabolic studies, for example, in monitoring microbial activity or understanding cellular metabolism medsci.orgnih.govacs.org. This could extend to identifying biomarkers for diseases or monitoring therapeutic responses.

Computational Modeling and Predictive Analytics in Deuterated Drug Design Research

Computational tools are playing an increasingly significant role in the design, synthesis, and application of deuterated compounds.

Predicting Deuterium Kinetic Isotope Effects (KIEs): Computational modeling can predict how deuterium substitution might affect metabolic rates by influencing the strength of C-D bonds compared to C-H bonds nih.govnih.govalfa-chemistry.com. This predictive capability helps in identifying optimal sites for deuteration to enhance metabolic stability or alter pharmacokinetic profiles.

In Silico Drug Design: Advanced computational models, including molecular dynamics and virtual screening, are used to simulate the behavior of deuterated drug candidates, predicting their interactions with biological targets, ADME properties, and potential for improved efficacy or reduced toxicity nih.govalfa-chemistry.com. This approach aids in rational drug design by prioritizing compounds for synthesis and experimental validation.

Structure-Activity Relationship (SAR) Studies: Computational chemistry, combined with experimental data such as hydrogen-deuterium exchange mass spectrometry (DXMS), can elucidate binding modes and establish structure-activity relationships for deuterated compounds, guiding the design of more potent and selective molecules nih.gov.

Compound List:

| Compound Name |

| This compound |

Data Table:

The following table illustrates the use of this compound as an internal standard in LC-MS/MS analysis, a common application in forensic and clinical toxicology.

| Analyte/Standard | MRM Transition (Precursor Ion → Fragment Ion) | Typical Use Case | Reference |

| Secobarbital | 237.1 → 194.1 | Quantification of Secobarbital in biological samples | sciex.comoup.com |

| This compound | 242.1 → 199.1 | Internal Standard for Secobarbital quantification | sciex.comoup.com |

| Butalbital | 228.0 → 185.0 | Quantification of Butalbital in biological samples | sciex.comlcms.cz |

| Butalbital-d5 | 230.1 → 186.9 | Internal Standard for Butalbital quantification | sciex.comlcms.cz |

| Pentobarbital | 230.1 → 187.0 | Quantification of Pentobarbital in biological samples | sciex.comoup.com |

| Pentobarbital-d5 | 230.1 → 186.9 | Internal Standard for Pentobarbital quantification | oup.com |

| Phenobarbital | 236.1 → 193.0 | Quantification of Phenobarbital in biological samples | sciex.comlcms.cz |

| Phenobarbital-d5 | 236.1 → 193.0 | Internal Standard for Phenobarbital quantification | lcms.cz |

Q & A

Q. What methodological approaches are recommended for synthesizing Secobarbital-d5 and verifying isotopic purity?

Synthesis of this compound requires deuterium labeling at specific positions, typically achieved via hydrogen-deuterium exchange under controlled conditions (e.g., using D₂O or deuterated reagents). Isotopic purity (>98%) must be confirmed using nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS). Researchers should include detailed protocols for solvent selection, reaction time, and purification steps to minimize isotopic dilution. Analytical validation should follow guidelines for deuterated compounds, including peak integration for deuterium incorporation and impurity profiling .

Q. Which analytical techniques are optimal for quantifying this compound in biological matrices?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard due to its specificity and sensitivity. Key parameters include:

- Chromatographic separation : Use reverse-phase columns (C18) with deuterated internal standards to correct for matrix effects.

- Mass detection : Monitor transitions specific to this compound (e.g., m/z 241 → 184 for quantification).

- Validation : Follow FDA/EMA guidelines for linearity (1–1000 ng/mL), precision (CV <15%), and recovery (>80%) .

Q. How should researchers address stability challenges in this compound during long-term storage?

Stability studies must evaluate degradation under varying temperatures, humidity, and light exposure. Use accelerated stability protocols (e.g., 40°C/75% RH for 6 months) with periodic LC-MS analysis. For long-term storage, recommend lyophilization in amber vials under inert gas (argon/nitrogen) at -80°C. Purity thresholds (e.g., <5% degradation) should align with pharmacopeial standards .

Advanced Research Questions

Q. What experimental designs are suitable for investigating the metabolic pathways of this compound in hepatic models?

Use in vitro microsomal assays (human/animal liver microsomes) coupled with LC-HRMS to identify phase I/II metabolites. Key steps:

- Incubation conditions : Optimize NADPH concentration, incubation time, and microsomal protein content.

- Metabolite profiling : Apply untargeted metabolomics workflows with isotopic pattern recognition to distinguish endogenous compounds from deuterated metabolites.

- Data interpretation : Cross-reference findings with existing databases (e.g., HMDB) and validate using synthetic metabolite standards .

Q. How can researchers resolve contradictions in reported pharmacokinetic (PK) data for this compound across species?

Discrepancies often arise from interspecies metabolic differences or assay variability. Mitigation strategies include:

- Comparative PK studies : Conduct parallel trials in rodents, canines, and primates using standardized dosing and sampling protocols.

- Population pharmacokinetic modeling : Incorporate covariates (e.g., CYP450 enzyme activity, plasma protein binding) to explain variability.

- Meta-analysis : Apply statistical tools (e.g., random-effects models) to harmonize data from heterogeneous studies .

Q. What strategies are effective for elucidating the mechanism of action (MoA) of this compound in neuropharmacology?

Combine in silico and in vivo approaches:

- Molecular docking : Screen against GABAA receptor subtypes to predict binding affinities.

- Electrophysiology : Use patch-clamp assays on recombinant receptors to measure chloride ion flux.

- Behavioral models : Assess sedation/anxiolytic effects in zebrafish or rodents, correlating dose-response data with receptor occupancy studies .

Q. How should cross-species metabolic differences in this compound be analyzed for translational research?

Leverage in vitro-in vivo extrapolation (IVIVE) models:

- Interspecies scaling : Normalize metabolic clearance using liver weight and cytochrome P450 activity ratios.

- Organ-on-chip systems : Simulate human hepatocyte metabolism under dynamic flow conditions.

- Isotope tracing : Compare deuterium retention in plasma/metabolites across species to infer metabolic stability .

Methodological Considerations for Data Reporting

- Reproducibility : Document synthesis protocols, analytical parameters, and statistical models in supplementary materials, adhering to journal guidelines (e.g., Beilstein Journal of Organic Chemistry) .

- Ethical compliance : For in vivo studies, include Institutional Animal Care and Use Committee (IACUC) approvals and ARRIVE guidelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.